24-Norlithocholic acid
Description
Structure
3D Structure
Properties
CAS No. |
15238-52-5 |
|---|---|
Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(3R)-3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O3/c1-14(12-21(25)26)18-6-7-19-17-5-4-15-13-16(24)8-10-22(15,2)20(17)9-11-23(18,19)3/h14-20,24H,4-13H2,1-3H3,(H,25,26)/t14-,15+,16+,17+,18-,19+,20+,22+,23-/m1/s1 |
InChI Key |
BIGINLZPDKMEPQ-ZZAVNFEKSA-N |
SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
24-norlithocholic acid |
Origin of Product |
United States |
Natural Occurrence and Endogenous Pathways of 24 Norlithocholic Acid Biosynthesis
Endogenous Formation from Primary Bile Acids
The primary pathway for the endogenous formation of 24-norlithocholic acid involves the modification of existing primary bile acids, specifically through a process of side-chain shortening. This process occurs within the peroxisomes, cellular organelles crucial for various metabolic functions, including the β-oxidation of fatty acids. nih.govresearchgate.net
The precursors for this compound are C24 primary bile acids, such as chenodeoxycholic acid and lithocholic acid. The generation of nor-bile acids from these precursors is not a primary route of bile acid synthesis but rather a result of alternative metabolic processing. The key mechanism is a peroxisomal β-oxidation-like pathway that shortens the carboxylic acid side chain by one carbon atom. wjgnet.comportlandpress.com This process is analogous to the β-oxidation of very-long-chain fatty acids.
The initial step involves the activation of the primary bile acid to its coenzyme A (CoA) thioester. This activated bile acid-CoA is then transported into the peroxisome. Inside the peroxisome, a series of enzymatic reactions, including oxidation, hydration, and thiolytic cleavage, results in the removal of a propionyl-CoA or acetyl-CoA unit, effectively shortening the side chain and yielding a C23 nor-bile acid. wjgnet.comportlandpress.com
Microbial Metabolism in Intestinal Environments
The gut microbiota plays a pivotal role in the biotransformation of primary bile acids into a diverse array of secondary bile acids, and this includes the potential for forming precursors to this compound. The intestinal lumen is a rich environment for bacterial enzymatic activity that significantly alters the structure of bile acids secreted by the liver.
Primary bile acids, cholic acid and chenodeoxycholic acid, are converted by gut bacteria into secondary bile acids, deoxycholic acid and lithocholic acid, respectively, through 7α-dehydroxylation. wikipedia.orgfrontiersin.org Lithocholic acid, a monohydroxylated bile acid, is a direct precursor that can undergo further microbial metabolism. While the direct conversion of lithocholic acid to this compound by gut bacteria is not extensively documented, the metabolic potential of the gut microbiome is vast. It is plausible that certain bacterial species possess the enzymatic machinery to carry out the side-chain shortening of lithocholic acid. wikipedia.orgnih.gov
Comparative Biosynthesis in Vertebrate Models
Studies in various vertebrate models have provided valuable insights into the metabolism and biosynthesis of nor-bile acids, including this compound. The rat has been a particularly useful model for investigating the metabolic fate of this compound.
Research in rats has demonstrated that intravenously administered this compound is efficiently metabolized and secreted in the bile. nih.gov The primary metabolic routes in rats involve hydroxylation and glucuronidation, leading to the formation of hydroxyl- and carboxyl-linked glucuronides. nih.gov This indicates that vertebrates possess mechanisms to detoxify and eliminate nor-bile acids.
The bile salt composition varies significantly across different vertebrate species. nih.gov While C24 bile acids are common in mammals, other vertebrates may have C27 bile alcohols or C27 bile acids as their predominant bile salts. nih.gov The enzymatic pathways for bile acid synthesis and modification also show evolutionary divergence. researchgate.netfrontiersin.org Consequently, the capacity to produce and metabolize this compound likely differs among vertebrate classes. The presence of peroxisomal β-oxidation pathways for fatty acids is a conserved feature, suggesting that the fundamental machinery for nor-bile acid formation exists across many vertebrates, although its physiological significance may vary. nih.gov
| Vertebrate Model | Key Findings on Nor-Bile Acid Metabolism | Reference |
| Rat | Intravenously administered this compound is metabolized primarily through hydroxylation and glucuronidation. | nih.gov |
| General Vertebrates | Bile salt composition and metabolic pathways show significant evolutionary divergence. | nih.govfrontiersin.org |
Enzymes and Pathways Involved in Nor-Bile Acid Formation
The formation of this compound from its C24 precursors is dependent on a specific set of enzymes located within the peroxisomes that catalyze the side-chain shortening. This process is a specialized form of β-oxidation. wjgnet.comportlandpress.com
The key enzymatic steps and the enzymes involved are:
Acyl-CoA Oxidase (ACOX): The first step is the dehydrogenation of the bile acid-CoA ester, catalyzed by a peroxisomal acyl-CoA oxidase. For branched-chain substrates like bile acids, ACOX2 (also known as pristanoyl-CoA oxidase) is the primary enzyme involved. frontiersin.orgmdpi.com
D-Bifunctional Protein (DBP): The resulting enoyl-CoA is then hydrated and dehydrogenated by a single protein with two enzymatic activities, the D-bifunctional protein (HSD17B4). researchgate.netportlandpress.com
Sterol Carrier Protein X (SCPx) or Peroxisomal Thiolase: The final step is the thiolytic cleavage of the 3-ketoacyl-CoA by a peroxisomal thiolase, such as sterol carrier protein X (SCPx), which releases a shortened acyl-CoA and either propionyl-CoA or acetyl-CoA. wjgnet.com
Deficiencies in these enzymes can lead to inborn errors of bile acid synthesis, highlighting their critical role in bile acid metabolism. wjgnet.com The regulation of these enzymes is complex and can be influenced by various factors, including inflammatory cytokines, which have been shown to down-regulate the expression of ACOX2. mdpi.com
| Enzyme | Function in Nor-Bile Acid Formation | Reference |
| Acyl-CoA Oxidase 2 (ACOX2) | Catalyzes the initial dehydrogenation of the bile acid-CoA ester. | frontiersin.orgmdpi.com |
| D-Bifunctional Protein (HSD17B4) | Performs the subsequent hydration and dehydrogenation steps. | researchgate.netportlandpress.com |
| Sterol Carrier Protein X (SCPx) | Executes the final thiolytic cleavage to shorten the side chain. | wjgnet.com |
Advanced Chemical Synthesis Methodologies for 24 Norlithocholic Acid and Analogs
Strategies for One-Carbon Degradation of Bile Acid Side Chains
The shortening of the C24 bile acid side chain by one carbon atom is a critical transformation for producing C23 nor-bile acids, including 24-norlithocholic acid. While the classic Barbier-Wieland degradation has been a traditional method, more efficient procedures have been developed. nih.govresearchgate.net
A notable modern strategy involves the treatment of formylated bile acids with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid. nih.govresearchgate.net This reaction proceeds through a "second order" Beckmann rearrangement to yield 24-nor-23-nitrile intermediates. nih.govresearchgate.net Subsequent alkaline hydrolysis of these nitriles affords the desired nor-bile acids in high yields. nih.govresearchgate.net This method provides a more rapid and scalable alternative to the Barbier-Wieland degradation for shortening the side chain of natural bile acids by one methylene (B1212753) group. nih.govresearchgate.net
This one-carbon degradation strategy has been successfully applied to a range of natural bile acids to produce their corresponding "nor-" analogs. nih.govresearchgate.net
Table 1: One-Carbon Degradation of Natural Bile Acids
| Starting Bile Acid | Product (Nor-Bile Acid) |
| Lithocholic acid | 3α-hydroxy-24-nor-5β-cholan-23-oic acid (Norlithocholic acid) |
| Hyodeoxycholic acid | 3α,6α-dihydroxy-24-nor-5β-cholan-23-oic acid (Norhyodeoxycholic acid) |
| Chenodeoxycholic acid | 3α,7α-dihydroxy-24-nor-5β-cholan-23-oic acid (Norchenodeoxycholic acid) |
| Ursodeoxycholic acid | 3α,7β-dihydroxy-24-nor-5β-cholan-23-oic acid (Norursodeoxycholic acid) |
| Deoxycholic acid | 3α,12α-dihydroxy-24-nor-5β-cholan-23-oic acid (Nordeoxycholic acid) |
| Cholic acid | 3α,7α,12α-trihydroxy-24-nor-5β-cholan-23-oic acid (Norcholic acid) |
This table summarizes the application of the efficient one-carbon side-chain degradation method to various common bile acids, yielding their respective nor-analogs. nih.govresearchgate.net
Photochemical Modification and Kornblum Oxidation Approaches
A novel synthetic route to this compound starting from lithocholic acid acetate (B1210297) has been described, which uniquely combines photochemical modification and oxidation techniques. nih.govosti.gov This degradation pathway involves a photochemical modification of the Hunsdiecker reaction. nih.govosti.gov The process results in an intermediate 23-bromide, which is then subjected to a Kornblum oxidation to yield the final product. nih.govosti.gov
The Kornblum oxidation is a well-established reaction that converts alkyl halides into carbonyl compounds using dimethyl sulfoxide (B87167) (DMSO). wikipedia.org In this specific synthesis, it facilitates the conversion of the intermediate 23-bromide derived from the modified Hunsdiecker reaction. nih.govosti.gov This approach highlights the innovative use of classic named reactions within the complex chemistry of bile acids. nih.govosti.gov The development of such methods is crucial as it makes short-chain bile acids more accessible for research into their metabolism and biological effects. nih.govosti.gov
Multi-Step Synthetic Routes for Stereo- and Regioselective Preparations
The synthesis of bile acid analogs like this compound requires multi-step routes to ensure high stereo- and regioselectivity. nih.govnih.govosti.gov The inherent complexity of the steroid nucleus, with its multiple chiral centers, necessitates carefully planned synthetic sequences. nih.govresearchgate.net
For instance, the synthesis of various 24-nor-5β-cholan-23-oic acid derivatives begins with the appropriate natural bile acid (e.g., lithocholic, chenodeoxycholic, or cholic acid). nih.govresearchgate.net The initial step often involves protecting existing hydroxyl groups to prevent unwanted side reactions. A key transformation is the one-carbon degradation of the side chain, for example, via a Beckmann rearrangement of a formylated precursor, which selectively targets the side chain without altering the stereochemistry of the steroid core. nih.govresearchgate.net The final deprotection step then yields the target nor-bile acid with the desired stereochemistry intact. nih.gov
Similarly, the synthesis of this compound via the photochemical Hunsdiecker reaction and Kornblum oxidation is a multi-step process designed for specific modification at the C-23 position. nih.govosti.gov This route allows for the degradation of the side chain of lithocholic acid acetate while preserving the 3α-hydroxy group configuration. nih.govosti.gov These multi-step strategies are essential for preparing a series of rigorously characterized 3-monohydroxylated bile acids with varying side-chain lengths. nih.govosti.gov
Synthesis of Labeled this compound for Research Applications
To investigate the metabolic pathways and biological activities of short-chain bile acids, isotopically labeled versions of these compounds are invaluable research tools. nih.govosti.gov Synthetic methods have been developed to produce both unlabeled and radioactive forms of this compound and its analogs. nih.govosti.gov
The synthesis of these labeled compounds often follows the same routes as their unlabeled counterparts, incorporating isotopes such as Carbon-14 or Tritium at specific positions. nih.govrug.nl For example, tritium-labeled lithocholic acid has been synthesized and used as a precursor in metabolic studies. rug.nl The availability of these labeled molecules makes it possible to trace their absorption, distribution, metabolism, and excretion in biological systems, providing critical insights that would be otherwise unobtainable. nih.govosti.govrug.nl
Chemo-Enzymatic Approaches in Bile Acid Synthesis Research
Chemo-enzymatic synthesis, which combines chemical reactions with biocatalytic steps using enzymes, is a powerful and increasingly utilized strategy in bile acid research. nih.govbeilstein-journals.org This approach leverages the high selectivity of enzymes to perform specific transformations on the complex steroid nucleus, often reducing the need for multiple protection and deprotection steps required in purely chemical routes. beilstein-journals.orgnih.gov
While much of the research has focused on the synthesis of other therapeutic bile acids like ursodeoxycholic acid (UDCA), the principles are broadly applicable. nih.govbeilstein-journals.org Key enzymes in this field include hydroxysteroid dehydrogenases (HSDHs), such as 3α-HSDH and 7β-HSDH, which catalyze the stereoselective oxidation and reduction of hydroxyl groups at specific positions on the steroid ring. nih.gov For example, a multi-enzymatic one-pot reaction using whole-cell biocatalysts has been developed for the reduction of dehydrocholic acid. nih.gov
Enzymes like lipase (B570770) B from Candida antarctica have also been employed for the regioselective acylation of hydroxyl groups on bile acids, demonstrating the potential to create novel derivatives. nih.gov These chemo-enzymatic methods offer the advantages of high selectivity, milder reaction conditions, and improved environmental footprint compared to traditional chemical synthesis, representing a promising avenue for the future production of modified bile acids. beilstein-journals.orgnih.gov
Metabolic Fate and Biotransformation Pathways of 24 Norlithocholic Acid
Glucuronidation Conjugation Pathways
Glucuronidation is a major phase II metabolic pathway for 24-norlithocholic acid, involving the addition of a glucuronic acid moiety to the molecule. uef.finih.gov This process significantly increases its water solubility, aiding in its transport and excretion. uef.finih.gov Studies have identified that this compound undergoes conjugation at both its hydroxyl and carboxyl functional groups, leading to a variety of glucuronide metabolites. nih.govuzh.chjci.org
Hydroxyl-linked Glucuronide Formation
A primary metabolic route for this compound is the formation of a hydroxyl-linked glucuronide. In this pathway, a glucuronic acid molecule is attached to the 3α-hydroxyl group of the steroid nucleus. Research conducted in rats has shown that the hydroxyl-linked glucuronide of this compound is a major metabolite, accounting for a significant portion of the recovered radioactive products in bile after administration of a labeled form of the compound. nih.gov Specifically, this metabolite constituted 41% of the recovered products in one key study. nih.gov
Carboxyl-linked Glucuronide Formation
In addition to hydroxyl-linked conjugation, this compound and its hydroxylated metabolites can also undergo glucuronidation at the carboxyl group of the side chain. nih.govcambridge.org This pathway results in the formation of an ester linkage between the bile acid and glucuronic acid. Research has identified carboxyl-linked glucuronides of mono-, di-, and trihydroxylated C23 bile acids as notable metabolites. nih.gov The total amount of these carboxyl-linked glucuronides was found to be substantial, representing 25% of the recovered radioactive products in rat bile, a quantity comparable to the formation of the hydroxyl-linked glucuronide. nih.gov
Research into Bile Acid Diglucuronide Formation
A significant finding in the study of this compound metabolism was the identification of a bile acid diglucuronide. nih.gov This metabolite is unique in that it has glucuronic acid moieties attached to both the 3-hydroxyl group and the carboxyl group of the same molecule. nih.gov In a study using rats, this diglucuronide accounted for 11% of the detected radioactive products, marking the first time such a diconjugated bile acid had been identified. nih.gov
Hydroxylation Metabolic Transformations
Prior to glucuronidation, this compound can undergo phase I metabolic transformations, primarily through hydroxylation. This process involves the introduction of one or more hydroxyl groups onto the steroid nucleus. The formation of carboxyl-linked glucuronides of mono-, di-, and trihydroxylated C23 bile acids indicates that hydroxylation is a key step in the metabolic cascade. nih.gov This initial hydroxylation creates additional sites for subsequent conjugation reactions, further increasing the hydrophilicity of the molecule. nih.gov In studies with the related compound 24-norursodeoxycholic acid in Mdr2 knockout mice, hydroxylation was also observed as a significant metabolic pathway. researchgate.netnih.gov
Enterohepatic Circulation and Cycling Research
As a bile acid analog, this compound is presumed to participate in the enterohepatic circulation, a process of recycling bile acids between the liver and the small intestine. nih.govabdominalkey.comwikipedia.org This circulation is crucial for maintaining the bile acid pool necessary for lipid absorption. abdominalkey.com While specific studies detailing the complete enterohepatic cycling of this compound are limited, its structural similarity to endogenous bile acids suggests it is reabsorbed in the intestine and returned to the liver via the portal vein. nih.govnih.gov The extensive hepatic metabolism, including glucuronidation and hydroxylation, modifies its structure, which likely influences its transport and rate of recycling. nih.gov For instance, the increased water solubility of its glucuronidated metabolites may facilitate their renal excretion, thereby reducing the extent of their return to the liver. nih.gov
Hepatic Metabolism Studies in Research Models
The metabolic fate of this compound has been investigated in various research models to understand its biotransformation pathways. The primary in vivo model has been the rat, specifically male Sprague-Dawley rats with external biliary fistulas, which allow for the collection and analysis of biliary metabolites. nih.govcdnsciencepub.com Studies have also utilized control and GY Wistar rats to investigate the secretion of bile acid glucuronides. rug.nl In addition to animal models, in vitro systems have been employed, including human liver microsomes, to study the enzymatic reactions involved in metabolism, such as glucuronidation. jci.orgcohlife.orgdoi.org Furthermore, research on the related C23 bile acid, 24-norursodeoxycholic acid, in Mdr2 (Abcb4) knockout mice, a model for sclerosing cholangitis, has provided additional insights into the hepatic metabolism and transport of these side-chain-shortened bile acids. researchgate.netnih.govdaneshyari.com
Metabolite Distribution of this compound in Rat Bile
| Metabolite Type | Percentage of Recovered Products | Reference |
| Hydroxyl-linked Glucuronide | 41% | nih.gov |
| Carboxyl-linked Glucuronides | 25% | nih.gov |
| Diglucuronide | 11% | nih.gov |
Molecular Mechanisms of 24 Norlithocholic Acid Biological Action
Involvement in Bile Acid Signaling Pathways Research
Bile acids, synthesized from cholesterol in the liver, are crucial signaling molecules that regulate their own synthesis, transport, and metabolism, in addition to modulating lipid, glucose, and energy homeostasis. nih.govmdpi.com They exert these effects primarily by activating nuclear receptors and G protein-coupled receptors. nih.govfrontiersin.org The primary human bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver via two main pathways: the classic (or neutral) pathway initiated by cholesterol 7α-hydroxylase (CYP7A1) and the alternative (or acidic) pathway. encyclopedia.pubfrontiersin.org
24-Norlithocholic acid (24-NLCA) is a C23 lower homologue of lithocholic acid (LCA), a secondary bile acid. nih.govresearchgate.net As a modified bile acid, its interaction with signaling pathways differs from natural C24 bile acids. Research in rat models demonstrates that 24-NLCA undergoes significant metabolism, primarily through glucuronidation. nih.gov This process, which involves the attachment of glucuronic acid, creates more water-soluble compounds that can be readily excreted. Notably, studies have identified both hydroxyl-linked and carboxyl-linked glucuronides as major metabolites of 24-NLCA secreted in bile. nih.gov The formation of a bile acid diglucuronide, with substitutions at both the 3-hydroxyl and the terminal carboxyl groups, has also been observed, representing a significant detoxification pathway. nih.gov
Activation and Modulation of Nuclear Receptors Research
Nuclear receptors are a class of proteins that act as transcription factors, directly regulating gene expression in response to binding by small molecule ligands, such as hormones and bile acids. wikipedia.org Two key receptors in bile acid signaling are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5).
Table 1: Key Receptors in Bile Acid Signaling
| Receptor | Receptor Type | Primary Endogenous Ligands | Key Functions in Metabolism |
| Farnesoid X Receptor (FXR) | Nuclear Receptor | Chenodeoxycholic acid (CDCA), Cholic acid (CA), Lithocholic acid (LCA) mdpi.cominterceptpharma.com | Regulates bile acid, lipid, and glucose homeostasis; controls bile acid synthesis and transport. interceptpharma.comnih.gov |
| Takeda G-protein-coupled Receptor 5 (TGR5) | G-protein-coupled Receptor | Lithocholic acid (LCA), Deoxycholic acid (DCA) researchgate.net | Regulates energy expenditure, glucose metabolism, and inflammatory responses. doi.orgfrontiersin.orgmdpi.com |
Farnesoid X Receptor (FXR) Interactions
FXR is a central regulator of bile acid homeostasis. nih.govnih.gov When activated by bile acids, FXR initiates a signaling cascade that represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, thus providing negative feedback on its own production. mdpi.comnih.gov Chenodeoxycholic acid is the most potent natural FXR agonist. frontiersin.org The parent compound of 24-NLCA, lithocholic acid, is also a known FXR ligand. nih.gov
The structural modification in 24-NLCA—specifically the shortened side chain—alters its interaction with nuclear receptors compared to its C24 parent compound. While direct and extensive studies on 24-NLCA's specific binding affinity for FXR are not widely detailed, research on other side-chain modified bile acids indicates that such changes can significantly impact receptor activation, sometimes converting an agonist into an antagonist. frontiersin.org For example, a synthetic derivative of lithocholic acid, (E)-7-Ethylidene-lithocholic acid (7-ELCA), has been identified as a potent FXR antagonist, capable of suppressing the expression of FXR target genes like BSEP and SHP in human hepatocytes. frontiersin.org This highlights the principle that modifications to the bile acid scaffold, including the side chain, are a key strategy for modulating FXR activity.
TGR5 (also known as GPBAR1) is a membrane-bound receptor that is activated by bile acids and plays a significant role in regulating energy and glucose metabolism. doi.orgnih.gov Unlike FXR, which is a nuclear receptor, TGR5 activation triggers intracellular signaling cascades, including an increase in cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com Among endogenous bile acids, lithocholic acid (LCA) is recognized as the most potent TGR5 agonist. researchgate.netfrontiersin.org
Given that 24-NLCA is a close structural analog of LCA, it is positioned to be a potential modulator of TGR5. Activation of TGR5 in intestinal enteroendocrine cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and plays a role in glucose homeostasis. mdpi.comfrontiersin.org TGR5 activation is also linked to increased energy expenditure and anti-inflammatory effects in various tissues. researchgate.netdoi.org
Influence on Lipid Metabolism Research Pathways
Bile acid signaling pathways are intrinsically linked to the regulation of lipid metabolism. The activation of FXR and TGR5 by bile acids can significantly influence lipid profiles.
FXR activation plays a role in reducing liver fat by inhibiting the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for genes involved in fatty acid synthesis. nih.gov This leads to a reduction in liver triglycerides. nih.gov
TGR5 activation also contributes to the regulation of lipid metabolism. frontiersin.org By stimulating energy expenditure, TGR5 can help reduce the accumulation of lipids in tissues. frontiersin.org The potential modulation of these receptors by 24-NLCA suggests it may participate in these regulatory pathways, although specific mechanistic studies are required to define its precise influence.
Influence on Glucose Homeostasis Research Pathways
The regulation of blood glucose is a complex process involving multiple organs, and bile acid signaling has emerged as a key component of this system. mdpi.comnih.gov Both FXR and TGR5 are involved in maintaining glucose homeostasis. nih.govnih.gov
FXR activation contributes to the regulation of gluconeogenesis and glycogenolysis in the liver. nih.govcore.ac.uk TGR5 activation, particularly in the gut, leads to the release of GLP-1. mdpi.comfrontiersin.org GLP-1 is an important hormone that improves glucose tolerance by stimulating insulin secretion from pancreatic β-cells and suppressing glucagon (B607659) release. mdpi.com Therefore, agonists of TGR5 are investigated for their potential in managing glucose levels. frontiersin.org Through its potential interaction with these receptors, 24-NLCA could influence the signaling pathways that govern glucose balance.
Mechanistic Studies in Cholestasis Research Models
Cholestasis is a condition characterized by a reduction in bile flow, leading to the accumulation of toxic bile acids in the liver. ekb.eg Lithocholic acid is a known potent cholestatic agent. nih.gov However, its C23 homologue, this compound, exhibits a starkly different profile in research models.
In studies using male Sprague-Dawley rats with external biliary fistulas, intravenous infusion of 24-norlithocholate did not induce cholestasis, even at doses higher than those at which lithocholate produces significant cholestasis. nih.gov This finding points to a critical mechanistic difference dictated by the one-carbon shorter side chain. A key mechanism underlying this lack of toxicity is its unique metabolic fate. Unlike lithocholic acid, 24-NLCA is efficiently detoxified through extensive glucuronidation at both the 3α-hydroxyl group and the C23-carboxyl group. nih.gov The formation of these more water-soluble mono- and di-glucuronides facilitates its biliary excretion and prevents the hepatic accumulation that leads to cholestasis.
This contrasts with other nor-bile acids, such as 24-norursodeoxycholic acid (norUDCA), which has demonstrated therapeutic anticholestatic and anti-fibrotic effects in preclinical models of cholestatic liver disease. researchgate.netresearchgate.net The distinct properties of 24-NLCA in these models underscore how subtle changes in bile acid structure can fundamentally alter their biological and toxicological profiles.
Table 2: Comparative Effects of Lithocholic Acid and this compound in a Rat Model
| Compound | Effect on Bile Flow | Primary Metabolic Pathway | Reference |
| Lithocholic Acid (LCA) | Potent cholestatic agent | Sulfation and Glucuronidation | nih.gov |
| This compound (24-NLCA) | Does not induce cholestasis | Extensive hydroxyl- and carboxyl-linked glucuronidation | nih.gov |
Immunomodulatory Potential Research (e.g., T helper-type-like 17 cells)
Recent scientific investigations have highlighted the direct immunomodulatory capabilities of NorUDCA, a novel therapeutic bile acid, independent of its well-documented anti-cholestatic effects. bmj.combmj.com This research is particularly relevant for immune-mediated conditions like primary sclerosing cholangitis (PSC), which is strongly associated with intestinal inflammation driven by an imbalance of T helper-type 17 (Th17) cells and regulatory T cells (Tregs). bmj.combiorxiv.org Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17 (IL-17), and are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases. oatext.comincitehealth.comresearchgate.net
Research using various mouse models of intestinal inflammation has demonstrated that NorUDCA can significantly ameliorate immunopathology by modulating the Th17 response. bmj.commeduniwien.ac.at These studies reveal that NorUDCA's therapeutic action extends beyond the liver to directly influence immune homeostasis in the gut. biorxiv.orgmeduniwien.ac.at
Detailed Research Findings:
Suppression of Th17 Effector Function and Pathogenicity: In a CD4+TNaïve adoptive transfer mouse model, NorUDCA was found to suppress the effector functions of Th17 cells. bmj.comnih.gov It mitigates the pathogenicity of intraepithelial Th17 cells and curtails their expansion in both the intestine and the central nervous system upon transfer. bmj.comnih.gov
Modulation of the Th17/Treg Balance: A key mechanism of NorUDCA's immunomodulatory effect is its ability to shift the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs). biorxiv.org Studies have shown that NorUDCA enriches the population of FOXP3+ Tregs in both the liver and intestinal tissues. bmj.combiorxiv.org This is significant because the Th17/Treg ratio is often dysregulated in inflammatory and autoimmune diseases. biorxiv.orgfrontiersin.org
Enhanced Th17 Transdifferentiation: NorUDCA has been observed to promote the transdifferentiation of Th17 cells into other T cell subsets, such as Treg and Tr1 (regulatory type 1) cells. bmj.combmj.com This conversion of pro-inflammatory Th17 cells into regulatory phenotypes is a crucial aspect of its anti-inflammatory mechanism. bmj.com In vivo ablation of Tregs has been shown to diminish NorUDCA's efficacy in suppressing Th17-driven inflammation, confirming the critical role of Treg induction. bmj.comnih.gov
Attenuation of the Glutamine-mTORC1-Glycolysis Signaling Axis: At the molecular level, NorUDCA's effects on T cells are linked to the inhibition of the mTORC1 signaling pathway. biorxiv.orgnih.gov The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a critical metabolic checkpoint that orchestrates the differentiation of Th17 cells. biorxiv.org NorUDCA has been shown to restrain the effector function of pathogenic Th17 cells by attenuating a glutamine-mTORC1-glycolysis signaling axis. bmj.comnih.gov By restricting glutaminolysis, NorUDCA suppresses the activation of mTORC1, which in turn impacts the metabolic reprogramming required for Th17 differentiation and expansion. biorxiv.orgbiorxiv.org This inhibitory effect on mTORC1 was also confirmed in circulating CD4+ T cells from patients with PSC and inflammatory bowel disease (IBD). biorxiv.org
The immunomodulatory effects of NorUDCA have also been corroborated in a humanized NSG mouse model reconstituted with peripheral blood mononuclear cells from patients with PSC, indicating its potential therapeutic relevance for treating Th17-mediated diseases in humans. bmj.combmj.commeduniwien.ac.at
Interactive Data Table: Research Findings on NorUDCA's Immunomodulatory Effects
| Model/System | Key Findings | Molecular Mechanism | Citation(s) |
| Mdr2-/- Mouse Model (Cholestatic model of PSC) | Reduced hepatic innate and adaptive immune cells, including CD8+ T cells. Enriched FOXP3+ Treg population in liver and intestine. | Modulation of immune cell populations. | biorxiv.orgnih.gov |
| CD4+TNaïve Adoptive Transfer Mouse Model | Suppressed Th17 effector function and enriched Treg abundance in the intestine. | - | bmj.comnih.gov |
| αCD3 Stimulation Model (Intestinal Inflammation) | Mitigated intraepithelial Th17 pathogenicity. Decreased generation of pro-inflammatory 'TH1-like-TH17' cells. Enhanced Th17 transdifferentiation into Treg and Tr1 cells. | Treg induction is crucial for the anti-inflammatory effect. | bmj.combmj.comnih.gov |
| In Vitro Murine Primary CD4+ TNaïve Cells | Inhibited mTORC1 activity during Th17 cell differentiation. | Attenuation of the glutamine-mTORC1-glycolysis signaling axis. | biorxiv.org |
| Humanized NSG Mouse Model (with PSC patient PBMCs) | Limited Th17 inflammation. | Corroborates findings from mouse models in a humanized system. | bmj.combmj.commeduniwien.ac.at |
| Non-cholestatic model (LCMV infection) | Ameliorated hepatic injury and systemic inflammation. Reduced CD8+ T cell blasting and expansion. | Targets mTORC1 to modulate CD8+ T cell metabolism. | nih.govnih.gov |
Structure Activity Relationship Sar Studies of 24 Norlithocholic Acid and Its Derivatives
Stereochemical Determinants of Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the biological activity of many compounds, including bile acids. nih.govnih.gov The orientation of hydroxyl groups on the steroid nucleus and the configuration of the side chain can significantly impact how a molecule interacts with its biological targets, such as receptors and enzymes. nih.gov
For 24-norlithocholic acid, which possesses a hydroxyl group at the C-3 position, its spatial orientation (alpha or beta) is a key determinant of its biological effects. A series of 3-monohydroxylated bile acids with varying side chain lengths and configurations at the C-3 position have been synthesized to explore these relationships. nih.gov The synthesis of both 3α- and 3β-hydroxy-24-nor-5β-cholan-23-oic acids (norlithocholic and isonorlithocholic acids, respectively) has enabled researchers to study how this single stereochemical difference influences their metabolic fate and biological actions. nih.gov
Generally, the stereochemistry of a molecule can affect its recognition and binding to protein transporters, influencing its uptake and distribution within the body. nih.gov This principle applies to bile acids and their derivatives, where specific stereochemical arrangements are often required for efficient interaction with their corresponding biological partners.
Impact of Side Chain Length and Functional Groups on Receptor Binding
The length and chemical nature of the side chain are pivotal in defining the pharmacological profile of bile acids. The defining feature of this compound is its shortened side chain, being a C23 bile acid, one methylene (B1212753) group shorter than its C24 homolog, lithocholic acid. nih.govresearchgate.net This seemingly minor structural modification has profound consequences for its physicochemical properties and biological activity.
Studies comparing this compound with its longer-chain counterparts have revealed significant differences in their interactions with biological membranes and receptors. For instance, the shorter side chain of nor-chenodeoxycholic acid, a dihydroxy analog, causes it to reside more deeply within the vesicle bilayer compared to chenodeoxycholic acid. nih.gov This altered positioning affects its ionization properties and leads to a significantly faster rate of transbilayer movement. nih.gov
The functional groups on the side chain also play a crucial role. The carboxylic acid group at the terminus of the side chain is a key feature. Modifications to this group, such as conjugation with amino acids like taurine (B1682933) or glycine, can alter the molecule's solubility, transport, and receptor activation properties. The formation of hydroxyl- and carboxyl-linked glucuronides represents a major metabolic pathway for this compound, further highlighting the importance of side chain modifications in its biological processing. nih.gov
Research on zebrafish olfactory receptors (ORAs) has provided insights into how side chain variations influence receptor selectivity. While the steroid ring structure is a primary determinant, alterations in the side chain result in complementary selectivity among different ORA subtypes. nih.gov For example, both this compound (NLCA) and lithocholic acid (LCA) activate all six zebrafish ORAs, but with differing potencies, suggesting that the side chain length contributes to the fine-tuning of receptor-ligand interactions. nih.gov NLCA was found to be the most potent ligand for ORA1–ORA4. nih.gov
Comparative SAR with Related Bile Acid Homologs
Comparing the structure-activity relationships of this compound with its C24 homolog, lithocholic acid, and other related bile acids provides valuable context for understanding its unique biological profile. Lithocholic acid is a known cholestatic agent, meaning it can impair bile flow. nih.gov In contrast, studies in rats have shown that this compound does not induce cholestasis at doses where lithocholic acid does, indicating a significant difference in their biological effects despite their structural similarity. nih.gov
The therapeutic potential of side-chain shortened bile acids is further exemplified by 24-norursodeoxycholic acid (norUDCA), a C23 homolog of ursodeoxycholic acid (UDCA). In a mouse model of sclerosing cholangitis, norUDCA demonstrated superior therapeutic effects compared to UDCA. researchgate.net The mechanisms underlying this enhanced efficacy include increased hydrophilicity of biliary bile acids, stimulation of bile flow, and a more potent induction of detoxification and elimination pathways for bile acids. researchgate.net This suggests that the shortened side chain in the "nor-" bile acids may confer a distinct therapeutic advantage in certain cholestatic liver diseases.
The synthesis and characterization of a series of 3-monohydroxylated bile acids with side chain lengths ranging from C20 to C24 have provided a platform for systematically studying the impact of side chain length on biological activity. nih.gov These studies underscore that even subtle changes in the aliphatic side chain can lead to significant alterations in the metabolic and biological properties of bile acids.
| Feature | This compound | Lithocholic Acid |
| Carbon Atoms | 23 | 24 |
| Side Chain | Shorter | Longer |
| Cholestatic Potential | Does not induce cholestasis in rats at relevant doses nih.gov | Potent cholestatic agent nih.gov |
| Metabolism | Forms hydroxyl- and carboxyl-linked glucuronides nih.gov | Primarily sulfated |
Computational Approaches in SAR Elucidation (e.g., In Silico Modeling, Site-Directed Mutagenesis)
Computational methods, such as in silico modeling and site-directed mutagenesis, are increasingly employed to unravel the intricacies of structure-activity relationships at the molecular level. nih.govnih.gov These techniques allow researchers to simulate and predict how specific structural changes in a ligand or its receptor will affect their interaction. mdpi.comcienciavida.org
In silico modeling can be used to build three-dimensional structures of receptors and predict the binding poses of ligands like this compound. For example, modeling of zebrafish olfactory receptors has helped to identify key amino acid residues within the ligand-binding pocket that are responsible for the differential responses to various bile acids. nih.gov These models can reveal how the altered geometry of a shortened side chain might lead to a more favorable or stable interaction with the receptor.
In silico site-directed mutagenesis is a powerful tool to probe the importance of specific amino acids in protein-ligand interactions. nih.govnih.gov By computationally "mutating" an amino acid residue in the receptor's binding site and then re-docking the ligand, researchers can predict whether that residue is critical for binding. nih.gov For instance, in the study of zebrafish ORAs, substituting a valine with a negatively charged aspartic acid in ORA6 significantly increased its response to lithocholic acid, consistent with the predictions from molecular modeling. nih.gov Similarly, mutations in ORA5 highlighted the role of specific residues in accommodating the hydrophobic portion of the bile acid. nih.gov These computational approaches, validated by experimental functional assays, provide a detailed map of the molecular determinants of receptor activation and selectivity. nih.govneb.com
| Computational Technique | Application in SAR of this compound & Derivatives |
| In Silico Modeling | - Predicts 3D structure of receptors. nih.gov - Simulates binding of this compound to its target. nih.gov - Elucidates how side chain length affects binding pose. |
| In Silico Site-Directed Mutagenesis | - Identifies key amino acid residues in the receptor binding pocket. nih.govnih.gov - Predicts the impact of specific mutations on ligand binding and receptor activation. nih.govnih.gov - Guides experimental mutagenesis studies to confirm functional roles of residues. mdpi.com |
Advanced Analytical Methodologies for 24 Norlithocholic Acid Research
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating mixtures into their individual components. wikipedia.org It relies on the differential partitioning of compounds between a stationary phase and a mobile phase. wikipedia.org Various chromatographic methods are utilized for the analysis of 24-norlithocholic acid, often coupled with mass spectrometry for enhanced detection and quantification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. nih.gov For the analysis of bile acids like this compound, which are not inherently volatile, a derivatization step is necessary to increase their volatility. shimadzu.com This typically involves the methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl group. shimadzu.com
GC-MS offers high separation efficiency, which is particularly advantageous when dealing with the structurally similar compounds found in bile acid profiles. shimadzu.com The mass spectrometer fragments the eluted compounds and provides a unique mass spectrum, or "fingerprint," that allows for definitive identification. intertek.com GC-MS has been successfully used in the characterization of various bile acids, including the analysis of impurities in commercial lithocholic acid preparations. researchgate.net Comprehensive two-dimensional GC-MS (GCxGC-MS) further enhances separation capability, making it a valuable tool for metabolomic research involving complex biological samples. vtt.fi
Table 1: GC-MS Analysis Parameters
| Parameter | Description | Reference |
| Derivatization | Methylation of carboxyl group and trimethylsilylation (TMS) of hydroxyl group to increase volatility. | shimadzu.com |
| Separation | High-efficiency separation of structurally similar bile acids. | shimadzu.com |
| Identification | Based on unique mass spectrum ("fingerprint") of each compound. | intertek.com |
| Advanced Technique | Comprehensive two-dimensional GC-MS (GCxGC-MS) for enhanced separation in metabolomics. | vtt.fi |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS/MS), particularly ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry, is considered a gold standard for the accurate quantification of individual bile acids in biological matrices. researchgate.netnih.gov This technique offers high sensitivity and the ability to distinguish between structurally similar isomers. nih.govmdpi.com
In LC-MS/MS, the sample is first separated by liquid chromatography, and then the eluted compounds are ionized and analyzed by two mass spectrometers in series (tandem MS). mst.or.jp This two-step mass analysis provides a high degree of selectivity and allows for accurate quantification, even at low concentrations. mdpi.com A common approach for quantification is multiple reaction monitoring (MRM), which is highly selective. mdpi.com LC-MS/MS methods have been developed to simultaneously quantify multiple bile acid species in various biological samples, including serum, with high linearity and accuracy. nih.gov
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Value | Reference |
| Linearity (r²) | >0.99 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | nih.gov |
| Accuracy | 85-115% | nih.gov |
| Intra- and Inter-assay Imprecision | <10% | nih.gov |
| Recovery | 92-110% | nih.gov |
Capillary Gas-Liquid Chromatography (GLC)
Capillary gas-liquid chromatography (GLC) is another established technique for the analysis of fatty acids and related compounds. nih.gov Similar to GC-MS, it requires derivatization to analyze non-volatile compounds like bile acids. The use of capillary columns provides high resolution, allowing for the separation of complex mixtures. nih.gov GLC has been employed to confirm the purity of synthesized bile acid standards, including derivatives of lithocholic acid. researchgate.netresearchgate.net
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. In the context of this compound research, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary methods used for structural confirmation and characterization. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. wikipedia.org For the characterization of this compound and its derivatives, 13C-NMR spectroscopy has been particularly valuable. nih.gov The chemical shifts in a 13C-NMR spectrum provide information about the chemical environment of each carbon atom, allowing for the definitive assignment of the molecular structure. mdpi.com
An efficient synthesis of various nor-bile acids, including norlithocholic acid, was reported, and the structures of their methyl esters were confirmed using 13C-NMR spectra. researchgate.netnih.gov This technique was crucial in verifying the successful one-carbon degradation of the side chain of natural bile acids. nih.gov NMR has also been used to characterize metabolites of this compound, such as hydroxyl- and carboxyl-linked glucuronides. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions. intertek.com It provides information about the molecular weight and elemental composition of a compound. In the context of this compound research, MS is often coupled with chromatographic techniques like GC or LC for enhanced specificity. nih.gov However, MS can also be used as a standalone technique for structural characterization.
The synthesis and characterization of a series of 3-monohydroxylated bile acids, including this compound, involved the use of mass spectrometry to confirm the identity of the synthesized compounds. nih.gov The technique is also essential in identifying metabolites, as demonstrated in a study where hydroxyl- and carboxyl-linked glucuronides of this compound were identified. nih.gov
Isotope Labeling Techniques for Metabolic Tracing
Isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. mdpi.com By replacing specific atoms in a compound with their heavier, non-radioactive (stable) isotopes, researchers can track the movement and transformation of the labeled molecule through various metabolic pathways. mdpi.comnih.gov This approach provides invaluable insights into the dynamics of biochemical reactions, nutrient utilization, and the biosynthesis of metabolites. mdpi.comnih.gov In the context of this compound research, isotope labeling, particularly with stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), is instrumental in elucidating its formation, metabolism, and excretion.
The core principle of isotope tracing lies in the ability of analytical instruments, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to distinguish between the labeled and unlabeled forms of a molecule based on their mass difference or nuclear spin properties, respectively. mdpi.comdoi.org When a stable isotope-labeled compound is introduced into a biological system, it mixes with the endogenous, unlabeled pool of the same compound. eurisotop.com As metabolic processes occur, the labeled atoms are incorporated into downstream metabolites, allowing for the mapping of metabolic pathways and the quantification of metabolic fluxes. nih.goveurisotop.com
Deuterium Labeling
Deuterium (²H), a stable isotope of hydrogen, is a common choice for labeling bile acids, including for the study of this compound. beilstein-journals.org Deuterium-labeled compounds are valuable as internal standards in quantitative analysis and as tracers in metabolic studies. The synthesis of deuterium-labeled this compound typically involves introducing deuterium atoms at stable positions on the steroid nucleus or the side chain.
Research Findings:
Studies have utilized deuterium-labeled bile acids to investigate their metabolism and pharmacokinetics. For instance, deuterium-labeled chenodeoxycholic acid has been used to study the pathways leading to the formation of various bile acid metabolites. While specific studies focusing solely on the metabolic tracing of deuterium-labeled this compound are not extensively detailed in the provided results, the principles and methodologies are well-established in the broader field of bile acid research.
The primary analytical technique for detecting deuterium-labeled compounds is mass spectrometry. embopress.org The increase in mass due to the presence of deuterium allows for the clear differentiation of the labeled molecules from their unlabeled counterparts. embopress.org This is crucial for accurately measuring their concentrations in complex biological samples like plasma, urine, and feces.
Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that utilizes deuterium-labeled compounds to study metabolism in vivo. nih.gov While current applications have focused on tracers like [6,6'-²H₂]glucose, the potential exists to apply similar methodologies to track the metabolism of deuterated bile acids like this compound. nih.gov
Table 1: Examples of Deuterium-Labeled Bile Acid Precursors and their Applications
| Labeled Compound | Application | Analytical Technique |
|---|---|---|
| Cholic acid (2,2,4,4-D₄) | Used as a precursor to study bile acid metabolism. isotope.com | Mass Spectrometry |
| Chenodeoxycholic acid (labeled) | Tracing metabolic pathways of bile acids. | Mass Spectrometry |
| Taurochenodeoxycholic acid, sodium salt (2,2,4,4-D₄) | Internal standard and metabolic tracer. eurisotop.com | Mass Spectrometry |
| Taurolithocholic acid, sodium salt (2,2,4,4-D₄) | Internal standard and metabolic tracer. eurisotop.com | Mass Spectrometry |
Carbon-13 Labeling
Carbon-13 (¹³C) is another stable isotope widely employed in metabolic research. nih.gov ¹³C-labeled precursors, such as ¹³C-glucose or ¹³C-labeled amino acids, are introduced into a system to trace the flow of carbon atoms through metabolic networks. mdpi.com For this compound, ¹³C labeling can be used to understand the contribution of different dietary components to its synthesis.
Research Findings:
The synthesis of ¹³C-labeled bile acids, including derivatives that could lead to this compound, has been reported. researchgate.net For example, the synthesis of ursodeoxycholic acid (24-¹³C) provides a template for how specific carbon atoms in the bile acid structure can be labeled. eurisotop.com By administering a ¹³C-labeled precursor and analyzing the resulting this compound and its metabolites, researchers can determine the extent to which the precursor's carbon skeleton is incorporated.
Both MS and NMR spectroscopy are powerful tools for analyzing ¹³C-labeled metabolites. mdpi.com High-resolution mass spectrometry can distinguish between isotopologues (molecules that differ only in their isotopic composition), providing detailed information on the number of labeled atoms incorporated. nih.gov ¹³C-NMR spectroscopy offers the unique advantage of identifying the precise location of the ¹³C atoms within the molecule's structure. doi.org
Recent advancements have seen the development of machine learning frameworks, such as ML-Flux, which can analyze isotope labeling patterns from multiple tracers to quantify metabolic fluxes with high speed and accuracy. nih.gov Such computational tools can be applied to complex datasets generated from ¹³C tracing studies involving this compound to model its metabolic network.
Table 2: Research Applications of ¹³C-Labeling in Metabolic Studies
| Labeled Precursor | Research Goal | Analytical Technique(s) |
|---|---|---|
| [U-¹³C₆]glucose | Tracing central carbon metabolism. mdpi.com | Mass Spectrometry, NMR Spectroscopy |
| [U-¹³C₅]glutamine | Investigating the role of glutamine in biosynthesis. mdpi.com | Mass Spectrometry, NMR Spectroscopy |
| ¹³C-labeled fatty acids | Studying fatty acid metabolism and incorporation. | Mass Spectrometry |
| Ursodeoxycholic acid (24-¹³C) | Potential tracer for bile acid synthesis and modification. eurisotop.com | Mass Spectrometry, NMR Spectroscopy |
Derivatives and Analogs of 24 Norlithocholic Acid in Research
Synthesis and Characterization of Nor-Bile Acid Derivatives
The synthesis of nor-bile acids, including 24-norlithocholic acid, has been a key focus of organic chemistry in the field of bile acid research. An efficient method for creating these C23 bile acids involves a one-carbon degradation of the side chain of natural C24 bile acids. nih.gov This process often utilizes a "second order" Beckmann rearrangement of formylated bile acids treated with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid, which yields 24-nor-23-nitriles. nih.govresearchgate.net Subsequent alkaline hydrolysis of these nitrile intermediates produces the corresponding nor-bile acids in high yields. nih.govresearchgate.net This method has been successfully applied to synthesize a range of nor-bile acids, such as norlithocholic acid, norchenodeoxycholic acid, norursodeoxycholic acid (norUDCA), nordeoxycholic acid, and norcholic acid. nih.govresearchgate.net
Another approach to the synthesis of this compound involves a photochemical modification of the Hunsdiecker reaction, followed by Kornblum oxidation of the intermediate 23-bromide. nih.gov The availability of these synthetic routes has made it possible to produce various 3-monohydroxylated bile acids with different side chain lengths (C20 to C23) for studying their metabolism and biological effects. nih.gov
More recently, novel bile acid derivatives have been synthesized for research purposes, such as those with near-infrared fluorescence (NIRBADs). nih.govacs.org These are created by conjugating fluorochromes to bile acid derivatives, which can then be used as probes for noninvasive assessment of hepatobiliary function. nih.govacs.org The synthesis and characterization of these derivatives often involve techniques like 1,3-dipolar cycloaddition reactions, chromatography for purification, and detailed analysis using fluorimetry, NMR spectroscopy, and mass spectrometry. nih.govacs.org
Research on 24-Norursodeoxycholic Acid (norUDCA) as a C23 Homolog
Among the nor-bile acid derivatives, 24-norursodeoxycholic acid (norUDCA), a C23 homolog of ursodeoxycholic acid (UDCA), has garnered significant attention in research for its therapeutic potential in cholestatic liver diseases. scientificarchives.comnih.govresearchgate.net Preclinical studies have highlighted its potent anti-cholestatic, anti-inflammatory, and anti-fibrotic properties. scientificarchives.comnih.gov
The side chain structure of norUDCA significantly influences its metabolic fate, distinguishing it from its parent compound, UDCA. core.ac.uk A key difference is its relative resistance to N-acyl amidation with taurine (B1682933) or glycine. core.ac.ukbham.ac.uk This incomplete conjugation allows unconjugated norUDCA, a weak acid, to be reabsorbed by cholangiocytes from the bile ducts. bham.ac.uk This process, known as cholehepatic shunting, leads to the recirculation of norUDCA between the hepatocytes and cholangiocytes via the periductular capillary plexus, resulting in its hepatic enrichment. bham.ac.ukresearchgate.net
This cholehepatic shunting contributes to a profound stimulation of bicarbonate-rich choleresis, which helps to flush the bile ducts. bham.ac.ukgoogle.com Furthermore, norUDCA and its metabolites increase the hydrophilicity of the biliary bile acid secretion. nih.gov The compound undergoes extensive phase I and II metabolism, including hydroxylation, sulfation, and glucuronidation, which produces more water-soluble and less toxic bile acid metabolites. google.comnih.gov
In various murine models of liver disease, norUDCA has demonstrated significant therapeutic effects. In models of obstructive cholestasis and sclerosing cholangitis, norUDCA has been shown to reduce liver injury and biliary fibrosis. researchgate.net Specifically, in Mdr2 (Abcb4) knockout mice, which serve as a model for primary sclerosing cholangitis (PSC), norUDCA administration led to marked improvements in liver tests and histology, and a significant reduction in fibrosis. nih.gov
The anti-inflammatory properties of norUDCA have also been well-documented in preclinical research. nih.gov In a murine model of hepatic schistosomiasis, norUDCA attenuated the inflammatory response, reduced the size of hepatic granulomas, and decreased TH2-mediated hepatic fibrosis. nih.gov These effects are thought to be mediated in part by norUDCA's ability to directly repress the antigen presentation of antigen-presenting cells and subsequent T-cell activation. nih.gov Furthermore, in models of alcohol-related liver disease, norUDCA has shown protective effects, highlighting its broad anti-inflammatory potential. researchgate.net
The antifibrotic effects of norUDCA are a key area of investigation. In the Mdr2 knockout mouse model, norUDCA significantly reduced hydroxyproline (B1673980) content, a marker of fibrosis, and decreased the number of infiltrating neutrophils and proliferating hepatocytes and cholangiocytes. nih.gov These findings suggest that norUDCA can ameliorate sclerosing cholangitis and its associated fibrosis. nih.gov
A crucial mechanism underlying the therapeutic effects of norUDCA is its ability to induce a coordinated response of bile acid detoxification enzymes and efflux pumps. nih.gov Research in Mdr2 knockout mice has shown that norUDCA treatment leads to the induction of phase I detoxifying enzymes such as Cyp2b10 and Cyp3a11, and the phase II enzyme Sult2a1. nih.gov This induction of biotransformation pathways results in the formation of more water-soluble and less toxic bile acid metabolites, such as glucuronides and sulfates. google.com
Other Short Side Chain Bile Acid Derivatives and their Research Utility
Beyond norUDCA, other bile acids with shortened side chains have been synthesized and studied for their unique biological activities. nih.gov These derivatives serve as valuable tools for investigating structure-activity relationships and the physiological roles of bile acids. nih.gov For instance, the synthesis of a series of 3-monohydroxylated bile acids with side chains of varying lengths (C20-C23) has enabled research into how side chain length affects metabolism and biological function. nih.gov
Research into other short side chain derivatives has also explored their potential as selective modulators for bile acid receptors like TGR5. ebi.ac.uk Modifications to the bile acid structure, including the side chain, can result in derivatives with selective agonist activity for specific receptors, which is of great interest for developing targeted therapies for metabolic and inflammatory diseases. wgtn.ac.nz The development of a library of new bile acid derivatives, including those with novel spiro-bile acid motifs, continues to expand the tools available for probing the complex signaling pathways regulated by bile acids. wgtn.ac.nz The study of these various short side chain bile acid derivatives provides a deeper understanding of bile acid physiology and pharmacology, paving the way for new therapeutic strategies.
Emerging Research Perspectives and Future Directions
Elucidating Novel Biological Functions and Signaling Pathways
Emerging research is dedicated to uncovering the full spectrum of biological activities and signaling cascades associated with 24-norlithocholic acid. Unlike its C24 counterpart, lithocholic acid, this compound does not appear to induce cholestasis in rat models, a significant functional distinction that warrants further exploration. nih.gov Its primary metabolic fate in rats involves extensive glucuronidation at both the hydroxyl and carboxyl groups, resulting in the formation of mono- and di-glucuronides. nih.gov This metabolic pathway suggests a detoxification mechanism that may prevent the cellular toxicity associated with its parent compound.
The biological functions of bile acids are intrinsically linked to their ability to regulate signaling pathways and gene expression. nih.gov While the signaling of common bile acids through receptors like the farnesoid X receptor (FXR) is well-documented, the specific interactions of this compound with these nuclear and cell surface receptors are still an area of active investigation. nih.gov Future studies will likely focus on how its shortened side chain impacts receptor binding affinity and activation, potentially revealing unique modulatory roles in metabolic and inflammatory signaling. The synthesis of various 24-nor-bile acid derivatives provides the necessary tools for these detailed structure-function relationship studies. researchgate.net
Investigation of Interplay with Gut Microbiota in Metabolic Regulation
The gut microbiome plays a pivotal role in host metabolism, partly by modifying the bile acid pool. frontiersin.orgoslomet.no Research indicates a strong connection between diet, gut microbiota composition, and the profile of bile acids, which in turn influences host metabolic health. frontiersin.orgnih.gov An unhealthy diet, such as a long-term high-fat diet (HFD), can lead to dysbiosis of the gut microbiota and unfavorable metabolic outcomes. frontiersin.org
Recent multiomics analyses in animal models have identified this compound as a key metabolite in this interplay. In a study using female Sprague-Dawley rats, a high-fat diet led to significant changes in the gut microbiota, including a decreased abundance of genera like Akkermansia and Bacteroides. frontiersin.org Concurrently, this diet induced a significant increase in the intestinal levels of several metabolites, including this compound. frontiersin.org This finding suggests that specific microbial populations, or a dysbiotic state, may favor the production or reduce the degradation of this particular bile acid. The gut microbiota can influence host metabolism by reprogramming intestinal lipid metabolism and regulating the release of gut hormones through metabolites like secondary bile acids. frontiersin.orgnih.gov The elevation of this compound in a model of diet-induced metabolic dysregulation highlights its potential as a biomarker or mediator in the complex "gut-liver axis" signaling that governs metabolic homeostasis. frontiersin.org
Development of Research Models for Specific Metabolic Disorders
Animal models are indispensable tools for investigating metabolic diseases such as non-alcoholic fatty liver disease, hypercholesterolemia, and obesity. frontiersin.org The development and use of these models allow researchers to study the pathological mechanisms and identify novel therapeutic targets. Models based on high-fat diets are commonly used to replicate the metabolic dysregulation seen in human conditions. frontiersin.orgnih.gov
The identification of this compound as a significantly upregulated intestinal metabolite in HFD-fed rats establishes this model's utility for studying the specific role of this C23 bile acid. frontiersin.org By using such models, researchers can explore how the accumulation of this compound correlates with metabolic parameters like insulin (B600854) resistance, hepatic steatosis, and inflammation. Inborn errors of metabolism (IEMs) also represent a unique model system where special diets profoundly impact the gut microbiota and, consequently, the metabolic profile, which could be relevant for studying the effects of atypical bile acids. frontiersin.org Future research may involve the development of genetic models, such as mice with altered bile acid synthesis or transport, to specifically dissect the pathways influenced by this compound.
Exploration of this compound as a Research Probe for Bile Acid Homeostasis
Bile acid homeostasis is a tightly regulated process involving synthesis, transport, and signaling to prevent the accumulation of cytotoxic bile acids. nih.govplos.org Atypical bile acids, due to their unique structures, can serve as valuable research probes to investigate the specificity and kinetics of the enzymes and transporters involved in this process.
The synthesis of this compound and other nor-bile acids provides researchers with specific molecules to study the impact of side-chain length on bile acid physiology. researchgate.net For instance, the fact that this compound undergoes extensive glucuronidation rather than causing cholestasis in rats provides clues about the substrate preferences of detoxification enzymes. nih.gov Furthermore, the creation of modified bile acid analogues, such as 12β-methyl-18-nor-bile acids, is explicitly aimed at developing probes to dissect the distinct roles of bile acid receptors like FXR and Takeda G-protein-coupled receptor 5 (TGR5). acs.org By studying how this compound interacts with key homeostatic regulators—such as the uptake transporters (e.g., NTCP) and export pumps (e.g., BSEP) in the liver—researchers can gain a more refined understanding of the structure-activity relationships that maintain the delicate balance of the bile acid pool. nih.gov
Advanced Computational Approaches in Bile Acid Research (e.g., molecular docking, dynamics, homology modeling)
The integration of advanced computational methods is revolutionizing research into complex biological systems, including bile acid signaling. mdpi.commdpi.com Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are powerful tools for predicting and analyzing the interactions between ligands and their protein targets. rjeid.comnih.gov
In the context of bile acid research, these computational approaches can be applied to study compounds like this compound. Molecular docking simulations can predict the binding affinity and orientation of this compound within the ligand-binding pockets of nuclear receptors (e.g., FXR) and transporters. This can help explain the functional differences observed between it and other bile acids like lithocholic acid. Molecular dynamics can simulate the stability of these interactions over time, providing deeper insights into the activation mechanisms. nih.gov Although specific computational studies focused solely on this compound are not yet widely published, these established methods offer a promising frontier for rapidly screening its potential biological targets, refining our understanding of its metabolic fate, and guiding the synthesis of novel, therapeutically relevant bile acid analogues. nih.gov
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 24-Norlithocholic acid, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves enzymatic or chemical modification of lithocholic acid derivatives. Key steps include regioselective demethylation at the C-24 position, followed by purification using column chromatography or recrystallization. To ensure reproducibility, document all reaction conditions (temperature, solvent ratios, catalyst concentrations) and validate purity via NMR (¹H, ¹³C) and mass spectrometry (LC-MS). Cross-reference protocols with NIH guidelines for preclinical studies to standardize reporting .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (e.g., COSY, HSQC) resolves stereochemistry, while differential scanning calorimetry (DSC) determines thermal stability. Pair these with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Raw data should be archived in supplementary materials to facilitate peer review .
Q. What biological roles of this compound have been validated in preclinical models, and what experimental controls are critical?
- Methodological Answer : Studies highlight its role as a secondary bile acid modulator of FXR (farnesoid X receptor) and TGR5 receptors. In animal models, use sham-operated or bile duct-ligated controls to isolate effects from endogenous bile acids. Include dose-response curves and validate findings with receptor knockout models. Adhere to ARRIVE guidelines for ethical and statistical rigor .
Advanced Research Questions
Q. How can researchers optimize experimental designs to study this compound’s mechanism of action in metabolic disorders?
- Methodological Answer : Employ multi-omics approaches (transcriptomics, metabolomics) to map signaling pathways in tissues like liver and intestine. Use isotopic tracing (e.g., ¹³C-labeled compounds) to track metabolic flux. Incorporate longitudinal study designs with repeated measures ANOVA to account for temporal variability. Pre-register hypotheses on platforms like Open Science Framework to minimize bias .
Q. What strategies address contradictory findings in this compound’s biological activity across cell lines and in vivo models?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell culture media composition, animal diet). Validate cell-based results in primary cells or 3D organoids to reduce artifact risk. For in vivo studies, standardize microbiota profiles (via gnotobiotic models) to control for microbiome-mediated effects. Transparently report negative results in supplementary materials .
Q. How should researchers handle discrepancies between computational predictions and experimental data for this compound’s receptor binding affinities?
- Methodological Answer : Reconcile differences by refining molecular docking parameters (e.g., solvation effects, flexible side chains) in software like AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate computational models using independent datasets from public repositories like PubChem .
Q. What computational modeling approaches are suitable for predicting this compound’s interactions with nuclear receptors?
- Methodological Answer : Use molecular dynamics (MD) simulations to study ligand-receptor conformational changes over microsecond timescales. Apply machine learning (e.g., Random Forest, SVM) to predict binding energies from structural fingerprints. Validate models with experimental mutagenesis data (e.g., FXR ligand-binding domain mutants) .
Methodological Resources
- Data Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines for detailed experimental protocols .
- Statistical Validation : Use tools like GraphPad Prism for ANOVA and post-hoc tests, ensuring power analysis is reported .
- Ethical Compliance : Adhere to NIH preclinical reporting standards for animal and cell-based studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
